WAY-169916

Estrogen Receptor Binding Affinity In Vitro Pharmacology

WAY-169916 is a non-steroidal, orally active pathway-selective ER ligand. Unlike 17β-estradiol, it inhibits NF-κB without inducing uterine proliferation or classical estrogenic transcription, even at 50 mg/kg. It provides cardioprotection comparable to E2 (~38% infarct reduction) without estrogenic risk, and achieves near-complete disease reversal in oral IBD and arthritis models. Its selective AHR modulator profile further enables clean dissection of ER/NF-κB crosstalk. Sourced at ≥98% purity with reliable cold-chain shipping. Ideal for in vitro and in vivo anti-inflammatory research programs.

Molecular Formula C17H13F3N2O2
Molecular Weight 334.29 g/mol
CAS No. 669764-18-5
Cat. No. B611797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-169916
CAS669764-18-5
SynonymsWAY-169916;  WAY 169916;  WAY169916; 
Molecular FormulaC17H13F3N2O2
Molecular Weight334.29 g/mol
Structural Identifiers
SMILESC=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2
InChIKeyZDUDMCQPFKPISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WAY-169916 (CAS 669764-18-5): A Pathway-Selective ER Ligand for Targeted Inflammatory Research Procurement


WAY-169916 (CAS 669764-18-5) is a non-steroidal, orally active pathway-selective ligand for the estrogen receptor (ER) [1]. It belongs to the substituted 4-(indazol-3-yl)phenol chemical class and is characterized by its ability to inhibit NF-κB transcriptional activity while being devoid of conventional estrogenic activity [2].

Why WAY-169916 Cannot Be Replaced by Standard Estrogens or SERMs in Inflammation-Focused Research


WAY-169916 is functionally distinct from non-selective estrogens like 17β-estradiol (E2) and tissue-selective estrogen receptor modulators (SERMs) like raloxifene. While E2 provides anti-inflammatory effects, it also induces classical estrogenic activity, including uterine proliferation, which confounds studies of pure anti-inflammatory mechanisms [1]. Conversely, the SERM raloxifene, despite binding ER, does not suppress NF-κB activity, making it unsuitable for investigating this specific pathway [2]. This unique profile makes WAY-169916 an essential tool for dissecting ER-mediated inflammation without the confounding variables of conventional estrogenic signaling.

Quantitative Differentiation of WAY-169916 Against Closest Comparators


Comparative ER Binding Affinity: WAY-169916 vs. E2 and Raloxifene

WAY-169916 binds to both human ERα and ERβ with an IC50 of 3 nM, demonstrating equipotent binding to the natural ligand 17β-estradiol (E2) in a competition binding assay. In comparison, the SERM raloxifene exhibits significantly weaker binding, with IC50 values of 4.1 nM and 43 nM for ERα and ERβ, respectively [1]. This indicates that WAY-169916 has a high-affinity, non-selective binding profile for both ER subtypes, similar to E2, but with a distinct functional outcome.

Estrogen Receptor Binding Affinity In Vitro Pharmacology

Functional Pathway Selectivity: Inhibition of NF-κB vs. Uterotrophic Activity

In an in vivo uterotrophic assay using sexually immature rats, the non-selective estrogen ethinyl estradiol (EE) increased uterine wet weight by 4.6-fold compared to vehicle. In contrast, WAY-169916 administered orally at a high dose of 2 mg/rat (≈50 mg/kg) had no effect on uterine wet weight, which remained statistically equivalent to the vehicle control group [1]. This demonstrates a functional separation between the anti-inflammatory and classical estrogenic pathways.

NF-κB Signaling In Vivo Selectivity Inflammation Uterotrophic Assay

Comparative Cardioprotective Efficacy: WAY-169916 vs. 17β-Estradiol in Ischemia-Reperfusion Injury

In an in vivo model of myocardial ischemia-reperfusion injury in ovariectomized rabbits, acute intravenous administration of WAY-169916 (1 mg/kg) resulted in a significant reduction in infarct size (21.2 ± 3.3% of area at risk) compared to vehicle (59.4 ± 5.4%, p<0.001). This protective effect was comparable to that achieved with 17β-estradiol (E2, 20 µg/rabbit), which reduced infarct size to 18.8 ± 1.7% [1]. The cardioprotection was confirmed to be ER-dependent as it was abolished by the antagonist ICI 182,780.

Cardioprotection Ischemia-Reperfusion Injury In Vivo Efficacy

Selective Suppression of NF-κB Activity: WAY-169916 vs. Raloxifene and ICI 182,780

WAY-169916 inhibits IL-1β-induced NF-κB reporter activity in HAECT-1 cells expressing human ERα with an IC50 of 93 nM. Importantly, this activity is ER-dependent, as it is not observed in cells lacking ER expression . A key functional distinction is that neither the SERM raloxifene nor the pure antagonist ICI 182,780 can promote this NF-κB-suppressive activity, a property shared only by the full agonist E2 [1]. This highlights that NF-κB suppression is not a general feature of ER ligands but is specific to a subset, including WAY-169916.

NF-κB Inhibition Cellular Assay Pathway Selectivity

Dual Receptor Modulation: Differential AHR Activity vs. Dioxin

WAY-169916 has been identified as a dual-selective modulator, binding both ER and the aryl hydrocarbon receptor (AHR) [1]. It efficiently represses cytokine-mediated acute-phase gene expression (e.g., SAA1) in an AHR-dependent manner. Critically, unlike the canonical AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), WAY-169916 fails to mediate a dioxin response element (DRE)-driven increase in transcriptional activity, thereby eliminating the potential for AHR-mediated genotoxic stress [2]. This distinguishes it from simple AHR agonists and suggests a safer, targeted mechanism for modulating inflammatory gene expression.

Aryl Hydrocarbon Receptor Dual Pharmacology Anti-inflammatory

Recommended Research Applications for WAY-169916 Based on Quantitative Differentiation


Dissecting ER-Mediated NF-κB Suppression Without Classical Estrogenic Confounds

WAY-169916 is uniquely suited for in vitro and in vivo experiments designed to isolate the anti-inflammatory effects of ER signaling via NF-κB inhibition. Unlike 17β-estradiol, which also induces transcriptional activation and cell proliferation, WAY-169916 does not increase uterine weight or stimulate classical ER target gene expression, even at high doses (up to 50 mg/kg) [1]. This allows researchers to attribute observed anti-inflammatory outcomes directly to NF-κB pathway inhibition rather than broader estrogenic activity.

Validating Cardioprotective Strategies Without Reproductive Side Effects

Researchers investigating therapies for myocardial ischemia-reperfusion injury can use WAY-169916 as a tool compound to achieve significant cardioprotection (reducing infarct size by ~38% compared to vehicle) comparable to 17β-estradiol, but without the associated risk of classic estrogenic effects [1]. This is critical for developing and validating safer therapeutic candidates for cardiovascular disease in both male and female models.

Investigating AHR-Mediated Repression of Acute-Phase Response

Given its activity as a selective AHR modulator (SAhRM), WAY-169916 can be employed to study the anti-inflammatory role of AHR in repressing cytokine-induced acute-phase genes like SAA1 and CRP. Its failure to induce DRE-mediated transcription distinguishes it from toxic AHR agonists like TCDD, providing a cleaner pharmacological tool for exploring this aspect of AHR biology [1].

Chemical Probe for In Vivo Models of Chronic Inflammation (IBD and RA)

WAY-169916 has demonstrated oral efficacy in well-established models of chronic inflammation, including the HLA-B27 transgenic rat model of inflammatory bowel disease (IBD) and the Lewis rat adjuvant-induced arthritis model [1]. In these models, it achieves near-complete reversal of disease scores and suppresses key inflammatory markers like haptoglobin, α1-AGP, and CRP. Its oral activity and pathway-selective profile make it a powerful tool for exploring the role of ER/NF-κB crosstalk in the pathogenesis and treatment of these conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-169916

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.